

# Pinoxaden discovery and development history

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## Compound of Interest

Compound Name: *Pinoxaden*

Cat. No.: *B166648*

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An In-depth Technical Guide to the Discovery and Development of **Pinoxaden**

## Abstract

**Pinoxaden** is a highly selective, post-emergence herbicide developed by Syngenta for the control of annual grass weeds in cereal crops like wheat and barley. As a member of the phenylpyrazoline (DEN) chemical class, it represents a distinct group of Acetyl-CoA Carboxylase (ACCase) inhibitors. This document provides a comprehensive overview of the discovery, development, mechanism of action, chemical synthesis, biological performance, and toxicological profile of **Pinoxaden**. It is intended for researchers and professionals in the fields of agrochemical science and drug development.

## Discovery and Development History

The development of **Pinoxaden** was the result of a targeted research and optimization program at Syngenta aimed at finding a novel graminicide with superior performance in cereal crops. The journey from initial discovery to global commercialization involved several key stages.

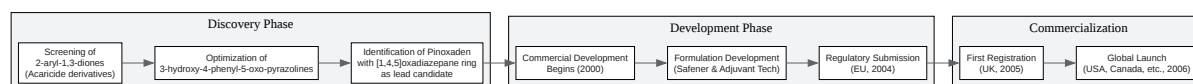
**1.1 Initial Discovery and Optimization** The discovery process for **Pinoxaden** originated from the observation that certain 2-aryl-1,3-dione compounds, initially investigated for their acaricidal properties, also exhibited weak herbicidal activity on monocotyledonous plants[1]. This led Syngenta to explore derivatives of this chemical scaffold. Researchers synthesized and tested numerous 3-hydroxy-4-phenyl-5-oxo-pyrazolines, optimizing the structure for both potent herbicidal activity against key grass weeds and high selectivity in small grain cereals[1].

Key findings from the structure-activity relationship (SAR) studies revealed that the overall biological performance was influenced by three distinct parts of the molecule: the aryl group, the dione moiety, and the hydrazine component[1]. This optimization process led to the selection of a lead structure incorporating a[2][3]oxadiazepane ring, which ultimately became **Pinoxaden**.

1.2 Development Timeline Syngenta first identified the significant biological activity of the compound that would become **Pinoxaden** in 1997. The key milestones in its development are as follows:

- 2000: Commercial development of the molecule begins.
- 2004: Syngenta submits a registration application to the European Commission.
- 2005: **Pinoxaden** receives its first registration in the United Kingdom under the trade name Axial®.
- 2006: The product is officially launched and marketed by Syngenta in major cereal-growing regions, including Canada, the United States, Australia, and New Zealand, for post-emergence control of grass weeds in wheat and barley.

The development process also focused heavily on formulation technology. To ensure crop safety, particularly in barley, the proprietary safener cloquintocet-mexyl was incorporated into the formulation. Furthermore, specialized adjuvants, such as tris-esters of phosphoric acid, were developed as "built-in" components to enhance stability and biological efficacy.



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**Caption: Pinoxaden** Discovery and Development Workflow.

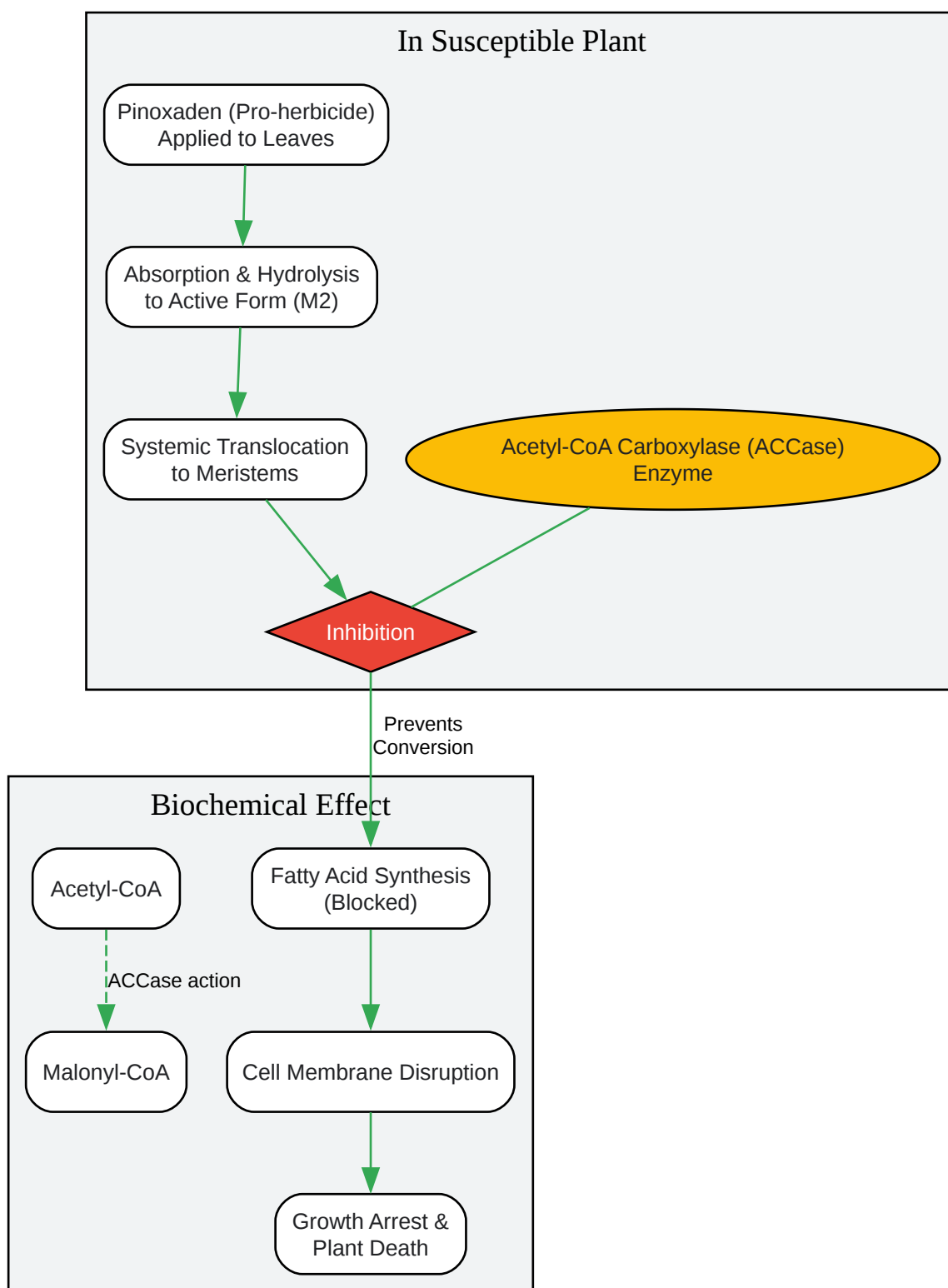
## Mechanism of Action

**Pinoxaden** is a potent and selective inhibitor of the enzyme Acetyl-CoA Carboxylase (ACCase). This enzyme catalyzes the first committed step in the de novo biosynthesis of fatty acids.

**2.1 Biochemical Pathway** **Pinoxaden** is classified as a Group 1 (HRAC Group A) herbicide. It is a pro-herbicide, meaning the parent molecule is not the primary active substance. Following application and absorption into the plant, **Pinoxaden** is rapidly hydrolyzed at its ester moiety to its active enol form, the metabolite M2 (NOA 407854).

The active form is translocated systemically through both the xylem and phloem to the plant's meristematic tissues (growing points). Here, it binds to and inhibits the chloroplastic ACCase enzyme in susceptible grass species. This inhibition blocks the carboxylation of acetyl-CoA to malonyl-CoA, a critical building block for fatty acids. The subsequent depletion of lipids disrupts the formation and integrity of cell membranes, leading to a cessation of growth, chlorosis (yellowing), and eventual necrosis and death of the weed. Symptoms typically become visible within 5-7 days, with complete control achieved in 14-21 days.

**2.2 Molecular Interaction** X-ray crystallography studies have elucidated the binding mode of **Pinoxaden** to the carboxyltransferase (CT) domain of the ACCase enzyme. **Pinoxaden** binds at the dimer interface of the CT domain. Its binding mode is chemically distinct from aryloxyphenoxypropionate (FOP) herbicides but shares similarities with cyclohexanedione (DIM) herbicides like tepraloxydim, with the central pyrazoline ring of **Pinoxaden** occupying a similar position to the cyclohexanedione ring of tepraloxydim. This unique binding interaction is crucial for its efficacy, especially against certain weed biotypes that have developed resistance to other ACCase inhibitors.



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**Caption: Pinoxaden's Mechanism of Action from Application to Plant Death.**

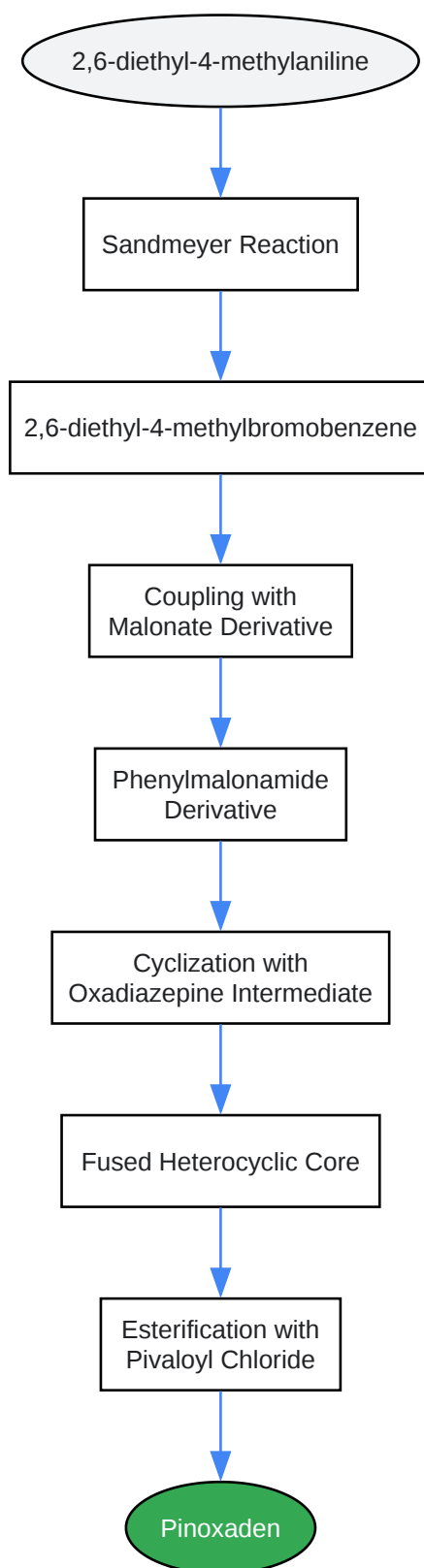
# Chemical Synthesis

The industrial synthesis of **Pinoxaden** has been described in various patents and involves a multi-step process. A common pathway starts from 2,6-diethyl-4-methylaniline.

3.1 General Synthesis Protocol The synthesis can be broadly outlined as follows:

- Sandmeyer Reaction: 2,6-diethyl-4-methylaniline is converted to 2,6-diethyl-4-methylbromobenzene.
- Coupling: The bromobenzene intermediate is coupled with a malonate derivative, such as malononitrile or diethyl malonate, under catalysis (e.g., cuprous iodide) to form 2,6-diethyl-4-methylphenylmalononitrile or a related ester.
- Hydrolysis: The resulting product is hydrolyzed, for instance using hydrogen peroxide in alkaline conditions, to yield the corresponding malonamide.
- Cyclization: The malonamide derivative is reacted with an oxadiazepine intermediate, such as oxadiazepine dihydrobromide, in the presence of a base like triethylamine to form the fused heterocyclic core.
- Esterification: Finally, the heterocyclic intermediate is esterified with pivaloyl chloride to produce the end product, **Pinoxaden**.

Alternative methods have been developed to improve yield, reduce costs, and minimize environmental impact by using different catalysts or starting materials.



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